molecular formula Cr B080572 Chromium-51 CAS No. 14392-02-0

Chromium-51

Cat. No. B080572
CAS RN: 14392-02-0
M. Wt: 50.944765 g/mol
InChI Key: VYZAMTAEIAYCRO-BJUDXGSMSA-N
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Patent
US04147849

Procedure details

Tetrakis(neopentyl)chromium is prepared essentially by a method disclosed in U.S. Pat. No. 3,875,132. The base catalyst is prepared by dispersing tetrakis(neopentyl)chromium in heptane solution onto Davison 952 MS-ID silica, predried at 1300° F. for 5 hours in a fluid bed, in such a ratio as to give 1% chromium by weight on the dry basis in the impregnated catalyst. The base catalyst thus prepared is activated, in one case, by the method of Example 8 and, in the other case, by the method of Example 9 which includes further treatment of the activated catalyst at 1200° F. for a period of 15 minutes with dry air.
Name
tetrakis(neopentyl)chromium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
1%

Identifiers

REACTION_CXSMILES
[CH2:1]([Cr:6]([CH2:17][C:18]([CH3:21])([CH3:20])[CH3:19])([CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])[CH2:7][C:8]([CH3:11])([CH3:10])[CH3:9])[C:2]([CH3:5])([CH3:4])[CH3:3]>CCCCCCC>[CH2:17]([Cr:6]([CH2:1][C:2]([CH3:5])([CH3:4])[CH3:3])([CH2:7][C:8]([CH3:11])([CH3:10])[CH3:9])[CH2:12][C:13]([CH3:15])([CH3:14])[CH3:16])[C:18]([CH3:21])([CH3:20])[CH3:19].[Cr:6]

Inputs

Step One
Name
tetrakis(neopentyl)chromium
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)[Cr](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The base catalyst is prepared

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C(C)(C)C)[Cr](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C
Name
Type
product
Smiles
[Cr]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04147849

Procedure details

Tetrakis(neopentyl)chromium is prepared essentially by a method disclosed in U.S. Pat. No. 3,875,132. The base catalyst is prepared by dispersing tetrakis(neopentyl)chromium in heptane solution onto Davison 952 MS-ID silica, predried at 1300° F. for 5 hours in a fluid bed, in such a ratio as to give 1% chromium by weight on the dry basis in the impregnated catalyst. The base catalyst thus prepared is activated, in one case, by the method of Example 8 and, in the other case, by the method of Example 9 which includes further treatment of the activated catalyst at 1200° F. for a period of 15 minutes with dry air.
Name
tetrakis(neopentyl)chromium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
1%

Identifiers

REACTION_CXSMILES
[CH2:1]([Cr:6]([CH2:17][C:18]([CH3:21])([CH3:20])[CH3:19])([CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])[CH2:7][C:8]([CH3:11])([CH3:10])[CH3:9])[C:2]([CH3:5])([CH3:4])[CH3:3]>CCCCCCC>[CH2:17]([Cr:6]([CH2:1][C:2]([CH3:5])([CH3:4])[CH3:3])([CH2:7][C:8]([CH3:11])([CH3:10])[CH3:9])[CH2:12][C:13]([CH3:15])([CH3:14])[CH3:16])[C:18]([CH3:21])([CH3:20])[CH3:19].[Cr:6]

Inputs

Step One
Name
tetrakis(neopentyl)chromium
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)[Cr](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The base catalyst is prepared

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C(C)(C)C)[Cr](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C
Name
Type
product
Smiles
[Cr]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04147849

Procedure details

Tetrakis(neopentyl)chromium is prepared essentially by a method disclosed in U.S. Pat. No. 3,875,132. The base catalyst is prepared by dispersing tetrakis(neopentyl)chromium in heptane solution onto Davison 952 MS-ID silica, predried at 1300° F. for 5 hours in a fluid bed, in such a ratio as to give 1% chromium by weight on the dry basis in the impregnated catalyst. The base catalyst thus prepared is activated, in one case, by the method of Example 8 and, in the other case, by the method of Example 9 which includes further treatment of the activated catalyst at 1200° F. for a period of 15 minutes with dry air.
Name
tetrakis(neopentyl)chromium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
1%

Identifiers

REACTION_CXSMILES
[CH2:1]([Cr:6]([CH2:17][C:18]([CH3:21])([CH3:20])[CH3:19])([CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])[CH2:7][C:8]([CH3:11])([CH3:10])[CH3:9])[C:2]([CH3:5])([CH3:4])[CH3:3]>CCCCCCC>[CH2:17]([Cr:6]([CH2:1][C:2]([CH3:5])([CH3:4])[CH3:3])([CH2:7][C:8]([CH3:11])([CH3:10])[CH3:9])[CH2:12][C:13]([CH3:15])([CH3:14])[CH3:16])[C:18]([CH3:21])([CH3:20])[CH3:19].[Cr:6]

Inputs

Step One
Name
tetrakis(neopentyl)chromium
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)[Cr](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The base catalyst is prepared

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C(C)(C)C)[Cr](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C
Name
Type
product
Smiles
[Cr]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.